molecular formula C14H15N3O B7606364 N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide

N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B7606364
M. Wt: 241.29 g/mol
InChI Key: AKHIEBSXRQVQCD-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by the presence of a pyrazine ring substituted with a 3-ethylphenyl group and a 5-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 3-ethylphenylamine with 5-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using more efficient coupling agents and catalysts to increase yield and reduce reaction time. Additionally, continuous flow reactors can be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(3-chlorophenyl)pyrazine-2-carboxamide
  • N-(3-ethylphenyl)-5-chloropyrazine-2-carboxamide

Uniqueness

N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-ethylphenyl)-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-11-5-4-6-12(7-11)17-14(18)13-9-15-10(2)8-16-13/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHIEBSXRQVQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC=C(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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